(4-(Thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)(thiophen-3-yl)methanone oxalate
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Overview
Description
The compound (4-(Thiazol-2-yloxy)-[1,4’-bipiperidin]-1’-yl)(thiophen-3-yl)methanone oxalate is a complex organic molecule featuring a thiazole ring, a bipiperidine structure, and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Thiazol-2-yloxy)-[1,4’-bipiperidin]-1’-yl)(thiophen-3-yl)methanone oxalate typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides under acidic conditions.
Bipiperidine Synthesis: The bipiperidine structure can be prepared by the hydrogenation of pyridine derivatives or by the reductive amination of piperidine with appropriate aldehydes or ketones.
Coupling Reactions: The thiazole and bipiperidine units are coupled using nucleophilic substitution reactions, where the thiazole moiety is introduced to the bipiperidine structure.
Introduction of the Thiophene Moiety: The thiophene ring is typically introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acids or stannanes.
Formation of the Methanone Oxalate: The final step involves the formation of the methanone oxalate by reacting the intermediate with oxalic acid or its derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and thiophene rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiazole ring, where halogen atoms can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology
Biologically, the compound is investigated for its potential as an antimicrobial agent. Its ability to inhibit the growth of bacteria and fungi makes it a candidate for the development of new antibiotics.
Medicine
In medicine, the compound is explored for its antitumor properties. Preliminary studies suggest that it may interfere with cancer cell proliferation and induce apoptosis, making it a potential candidate for cancer therapy.
Industry
Industrially, the compound can be used in the development of new materials with specific electronic or optical properties, due to the presence of the thiazole and thiophene rings which are known for their conductive properties.
Mechanism of Action
The mechanism of action of (4-(Thiazol-2-yloxy)-[1,4’-bipiperidin]-1’-yl)(thiophen-3-yl)methanone oxalate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The bipiperidine structure may enhance the compound’s ability to cross cell membranes, increasing its bioavailability. The thiophene moiety can participate in π-π interactions with aromatic amino acids in proteins, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like thiazole-4-carboxamide and thiazole-2-amine.
Bipiperidine Derivatives: Compounds such as 1,4’-bipiperidine and 1,4-bis(4-piperidyl)piperazine.
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and 2,5-dimethylthiophene.
Uniqueness
The uniqueness of (4-(Thiazol-2-yloxy)-[1,4’-bipiperidin]-1’-yl)(thiophen-3-yl)methanone oxalate lies in its multi-functional structure, combining the properties of thiazole, bipiperidine, and thiophene. This combination enhances its biological activity and makes it a versatile compound for various applications in medicinal chemistry and material science.
Properties
IUPAC Name |
oxalic acid;[4-[4-(1,3-thiazol-2-yloxy)piperidin-1-yl]piperidin-1-yl]-thiophen-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S2.C2H2O4/c22-17(14-5-11-24-13-14)21-7-1-15(2-8-21)20-9-3-16(4-10-20)23-18-19-6-12-25-18;3-1(4)2(5)6/h5-6,11-13,15-16H,1-4,7-10H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDOGRKCFXXQYBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC(CC2)OC3=NC=CS3)C(=O)C4=CSC=C4.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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